N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide
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Overview
Description
N-(7,7-Dimethyl-2-oxabicyclo[320]heptan-6-yl)-N-propylbut-2-ynamide is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Functional Group Modifications: Introduction of the oxabicyclo unit is achieved through selective oxidation reactions.
Amide Formation: The final step involves the coupling of the bicyclic intermediate with N-propylbut-2-ynamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the Diels-Alder reaction and optimizing the conditions for the coupling reaction to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the alkyne group, converting it to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with saturated or partially saturated alkyne groups.
Substitution: Substituted amides with various nucleophiles attached to the nitrogen.
Scientific Research Applications
Chemistry
In chemistry, N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery. Its bicyclic structure may interact with biological targets in unique ways, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and resins, due to its stable bicyclic core.
Mechanism of Action
The mechanism by which N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. Pathways involved could include inhibition or activation of enzymatic reactions, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylsulfamoyl chloride
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness
Compared to similar compounds, N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is unique due to its specific functional groups and the presence of an alkyne moiety. This gives it distinct chemical reactivity and potential biological activity, setting it apart from other bicyclic compounds.
This detailed overview provides a comprehensive understanding of N-(7,7-Dimethyl-2-oxabicyclo[320]heptan-6-yl)-N-propylbut-2-ynamide, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-7-12(17)16(9-6-2)13-11-8-10-18-14(11)15(13,3)4/h11,13-14H,6,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGPZXBEWXMOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1C2CCOC2C1(C)C)C(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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